KT182

Description

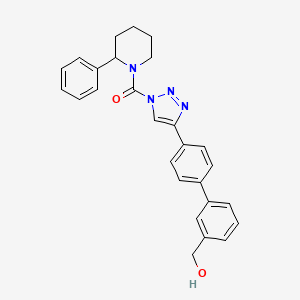

Structure

3D Structure

Properties

IUPAC Name |

[4-[4-[3-(hydroxymethyl)phenyl]phenyl]triazol-1-yl]-(2-phenylpiperidin-1-yl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H26N4O2/c32-19-20-7-6-10-24(17-20)21-12-14-22(15-13-21)25-18-31(29-28-25)27(33)30-16-5-4-11-26(30)23-8-2-1-3-9-23/h1-3,6-10,12-15,17-18,26,32H,4-5,11,16,19H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GICNKPZHUCVFNM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C(C1)C2=CC=CC=C2)C(=O)N3C=C(N=N3)C4=CC=C(C=C4)C5=CC=CC(=C5)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H26N4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

438.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1402612-62-7 | |

| Record name | 1402612-62-7 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

(4-(3'-(hydroxymethyl)-[1,1'-biphenyl]-4-yl)-1H-1,2,3-triazol-1-yl)(2-phenylpiperidin-1-yl)methanone IUPAC name

As the specific chemical entity, (4-(3'-(hydroxymethyl)-[1,1'-biphenyl]-4-yl)-1H-1,2,3-triazol-1-yl)(2-phenylpiperidin-1-yl)methanone) , does not appear in publicly available chemical databases or scientific literature, this technical guide has been constructed based on a detailed analysis of its constituent structural motifs. The synthesis, potential biological activities, and experimental evaluation of this molecule are projected from established chemical principles and the known properties of its core components: the biphenyl-triazole scaffold and the 2-phenylpiperidine moiety.

IUPAC Name Analysis

The provided name, (4-(3'-(hydroxymethyl)-[1,1'-biphenyl]-4-yl)-1H-1,2,3-triazol-1-yl)(2-phenylpiperidin-1-yl)methanone, correctly follows the nomenclature rules established by the International Union of Pure and Applied Chemistry (IUPAC).

Projected Synthesis and Core Structure

The synthesis of this molecule would likely proceed through a multi-step sequence, leveraging modern synthetic methodologies. A plausible retrosynthetic analysis is outlined below.

Retrosynthetic Pathway

Caption: Retrosynthetic analysis of the target molecule.

Experimental Protocols: Proposed Synthetic Steps

-

Suzuki Coupling: To synthesize the biphenyl core, a palladium-catalyzed Suzuki coupling between 4-bromo-1-iodobenzene and (3-(hydroxymethyl)phenyl)boronic acid would be a standard approach.

-

Azide Formation: The resulting biphenyl iodide would then be converted to the corresponding azide via nucleophilic substitution with sodium azide.

-

Click Chemistry: A copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry," would be employed to form the 1,2,3-triazole ring by reacting the biphenyl azide with a suitable alkyne.

-

Amide Bond Formation: Finally, the 1H-1,2,3-triazole would be coupled with 2-phenylpiperidine. This could be achieved by first activating the triazole with a reagent like triphosgene to form a reactive intermediate, which is then treated with 2-phenylpiperidine to form the final methanone linkage.

Potential Biological Activity and Signaling Pathways

While no biological data exists for the target molecule, its structural components are present in numerous biologically active compounds.

-

Biphenyl Moiety: The biphenyl scaffold is a common feature in a variety of therapeutic agents, including angiotensin II receptor antagonists (e.g., Losartan) and non-steroidal anti-inflammatory drugs (NSAIDs).

-

1,2,3-Triazole Core: The 1,2,3-triazole ring is a well-known pharmacophore that can act as a stable linker and participate in hydrogen bonding and dipole-dipole interactions with biological targets. It is found in a wide range of compounds with antimicrobial, antiviral, and anticancer activities.

-

2-Phenylpiperidine Scaffold: The 2-phenylpiperidine motif is a key structural element in several centrally acting drugs, including methylphenidate, which is a norepinephrine-dopamine reuptake inhibitor.

Given these components, it is plausible that (4-(3'-(hydroxymethyl)-[1,1'-biphenyl]-4-yl)-1H-1,2,3-triazol-1-yl)(2-phenylpiperidin-1-yl)methanone) could exhibit activity as a modulator of neurotransmitter transporters or as an inhibitor of enzymes involved in inflammatory pathways.

Hypothesized Signaling Pathway: Dopamine Transporter (DAT) Inhibition

The presence of the 2-phenylpiperidine moiety suggests a potential interaction with the dopamine transporter (DAT).

Caption: Hypothesized mechanism of DAT inhibition.

Quantitative Data from Analogous Structures

To provide a framework for the potential potency of the target molecule, the following table summarizes biological data for structurally related compounds found in the literature.

| Compound/Scaffold | Target | Activity (IC₅₀/Kᵢ) |

| Methylphenidate | DAT | 24 nM (Kᵢ) |

| Biphenyl-triazole derivatives | Various GPCRs | 100 nM - 10 µM (IC₅₀) |

| Phenylpiperidine analogs | SERT | 50 - 500 nM (IC₅₀) |

Conclusion

While (4-(3'-(hydroxymethyl)-[1,1'-biphenyl]-4-yl)-1H-1,2,3-triazol-1-yl)(2-phenylpiperidin-1-yl)methanone) is not a known compound, a thorough analysis of its chemical architecture allows for the formulation of a robust research and development plan. The proposed synthetic route is feasible with modern organic chemistry techniques. The structural motifs present in the molecule suggest that it may possess interesting pharmacological properties, particularly as a modulator of monoamine transporters. The experimental protocols and comparative data provided in this guide offer a solid foundation for the synthesis, characterization, and biological evaluation of this novel chemical entity.

CAS number for (4-(3'-(hydroxymethyl)-[1,1'-biphenyl]-4-yl)-1H-1,2,3-triazol-1-yl)(2-phenylpiperidin-1-yl)methanone

A Technical Guide to the Synthesis and Potential Applications of Substituted Biphenyl-Triazole-Methanone Compounds

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: A specific CAS number and detailed experimental data for the compound "(4-(3'-(hydroxymethyl)-[1,1'-biphenyl]-4-yl)-1H-1,2,3-triazol-1-yl)(2-phenylpiperidin-1-yl)methanone" are not publicly available at this time. This suggests the compound may be a novel chemical entity. This guide, therefore, provides a comprehensive overview of the synthesis, potential biological activities, and relevant experimental protocols for the broader class of molecules that share its core structural motifs: a biphenyl group, a 1,2,3-triazole ring, and a piperidine-methanone moiety.

Introduction: A Scaffold of Pharmacological Interest

The molecular architecture of the target compound represents a prime example of molecular hybridization, a drug design strategy that combines two or more pharmacophores to create a single molecule with potentially enhanced affinity, selectivity, or a multi-target profile. The core components—biphenyl, 1,2,3-triazole, and piperidine—are all privileged structures in medicinal chemistry.

-

Biphenyl Moiety: The biphenyl scaffold is essential for the activity of numerous drugs, including the angiotensin II receptor blocker Losartan. It often serves as a rigid or semi-rigid linker that can orient other functional groups for optimal interaction with biological targets. In some contexts, the biphenyl fragment is critical for interactions with protein targets, such as PD-L1.[1]

-

1,2,3-Triazole Ring: The 1,2,3-triazole ring is a highly stable, aromatic heterocycle that is often used as a bioisostere for amide, ester, or carboxylic acid groups.[2][3][4] Its ability to form hydrogen bonds, dipole-dipole, and π-stacking interactions makes it a valuable component for binding to enzymes and receptors.[4] Furthermore, its synthesis via the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry," allows for its efficient and specific incorporation into complex molecules.[5][6]

-

Piperidine Ring: The piperidine heterocycle is one of the most prevalent structural motifs in pharmaceuticals and natural alkaloids.[7][8] It is present in drugs across numerous therapeutic areas, including psychiatry (Risperidone), anesthesia (Levobupivacaine), and Alzheimer's disease (Donepezil).[8] Its conformational flexibility and basic nitrogen atom allow it to engage in a variety of interactions with biological targets.

The combination of these three moieties, as in the requested compound, suggests a research focus on developing highly specific and potent modulators of biological systems.

General Synthesis Strategy: The Power of Click Chemistry

The most direct and widely used method for constructing the 1,4-disubstituted 1,2,3-triazole core of the target molecule is the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC). This reaction forms a stable triazole ring from a terminal alkyne and an organic azide with high regioselectivity and yield.[5][9][10]

A generalized synthetic workflow for a related biphenyl-triazole compound is depicted below.

References

- 1. Synthesis and Evaluation of Biphenyl-1,2,3-Triazol-Benzonitrile Derivatives as PD-1/PD-L1 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. researchgate.net [researchgate.net]

- 4. ricaxcan.uaz.edu.mx [ricaxcan.uaz.edu.mx]

- 5. Synthesis of 1,4-Biphenyl-triazole Derivatives as Possible 17β-HSD1 Inhibitors: An in Silico Study - PMC [pmc.ncbi.nlm.nih.gov]

- 6. (PDF) Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(I) acetylides (2010) | Jason E. Hein | 1956 Citations [scispace.com]

- 7. mdpi.com [mdpi.com]

- 8. researchgate.net [researchgate.net]

- 9. youtube.com [youtube.com]

- 10. researchgate.net [researchgate.net]

A Technical Guide to Novel Biphenyl-Triazole-Piperidine Compounds: Synthesis, Biological Evaluation, and Methodologies

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of novel biphenyl-triazole-piperidine compounds, a class of molecules with significant potential in drug discovery. This document details their synthesis, diverse biological activities, and the experimental protocols necessary for their evaluation. The information is curated to serve as a valuable resource for researchers, scientists, and professionals engaged in the development of new therapeutic agents.

Core Structures and Therapeutic Potential

Biphenyl-triazole-piperidine compounds are heterocyclic structures that have garnered considerable attention in medicinal chemistry due to their wide range of pharmacological activities. The core scaffold, consisting of a biphenyl group linked to a triazole and a piperidine moiety, offers a versatile platform for structural modifications to achieve desired therapeutic effects. These compounds have been investigated for their potential as:

-

PD-1/PD-L1 Inhibitors: For cancer immunotherapy.

-

Antihypertensive Agents: Targeting the angiotensin II subtype 2 (AT2) receptor.

-

Vasopressin V(1A) Receptor Antagonists: For various cardiovascular and neurological disorders.

-

Antifungal Agents: Exhibiting broad-spectrum activity against pathogenic fungi.

-

Antiepileptic Agents: Modulating GABA-A receptors.

-

Cholinesterase Inhibitors: For the management of Alzheimer's disease.

Synthesis of Biphenyl-Triazole-Piperidine Derivatives

The synthesis of these complex molecules typically involves multi-step reaction sequences. A general synthetic approach is outlined below, followed by specific examples from the literature.

General Synthetic Workflow

The synthesis often begins with the construction of the biphenyl-triazole core, followed by the introduction of the piperidine moiety. "Click chemistry," specifically the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), is a frequently employed method for the efficient formation of the 1,2,3-triazole ring.

Caption: General synthetic workflow for biphenyl-triazole-piperidine compounds.

Example Synthesis: 1-(1H-1,2,4-triazol-1-yl)-2-(2,4-difluorophenyl)-3-(piperazin-1-yl)-2-propanol Derivatives

A series of fluconazole analogues containing a piperazine group (a related six-membered nitrogen heterocycle) were synthesized as antifungal agents.[1]

-

Ring Opening: Reaction of a substituted oxirane with N-Boc-piperazine.

-

Deprotection: Removal of the Boc protecting group using trifluoroacetic acid (CF3COOH).

-

N-alkylation: Introduction of a propargyl group.

-

Click Chemistry: Copper-catalyzed reaction with variously substituted benzyl azides to form the 1,2,3-triazole ring.[1]

Biological Activities and Quantitative Data

The biological activities of various biphenyl-triazole-piperidine derivatives are summarized below, with quantitative data presented for easy comparison.

PD-1/PD-L1 Inhibition

A series of biphenyl-1,2,3-triazole-benzonitrile derivatives were synthesized and evaluated for their ability to block the PD-1/PD-L1 interaction.[2]

| Compound | IC50 (µM) for A549 Cells |

| 6d | 0.315 ± 0.13 |

| 6e | 0.821 ± 0.07 |

| 6h | 0.576 ± 0.15 |

Antihypertensive Activity (AT2 Receptor Agonists)

Novel 1,2,4-triazole bearing 5-substituted biphenyl-2-sulfonamide derivatives were designed as angiotensin II subtype 2 (AT2) receptor agonists.[3][4]

| Compound | IC50 (nM) for AT2 Receptor |

| 14f | 0.4 |

| 15e | 5.0 |

Antifungal Activity

Triazole compounds containing a piperazine moiety have shown promising antifungal activity against various pathogenic fungi.[1][5]

| Compound | MIC80 (µg/mL) vs. C. albicans 14053 | MIC80 (µg/mL) vs. M. gyp. |

| 1d | 0.25 | >16 |

| 1i | 0.25 | >16 |

| 1j | 1 | 0.25 |

| 1k | 1 | 0.25 |

| 1l | 1 | 0.25 |

| 1r | 1 | 0.25 |

| Fluconazole (FCZ) | 1 | 32 |

| Voriconazole (VCZ) | 0.125 | 0.25 |

Antiepileptic Activity

Derivatives of[1][6]triazolo[1,5-a]pyrimidine have been investigated for their antiepileptic properties. Compound 10C (2-(2-fluorophenyl)-5-phenyl-7-propyl-[1][6]triazolo[1,5-a]pyrimidine) showed excellent activity in mice with an ED50 of 8.51 mg/kg.[7][8]

Experimental Protocols

Detailed methodologies for key experiments are provided to facilitate the replication and further development of these compounds.

Homogeneous Time-Resolved Fluorescence (HTRF) Assay for PD-1/PD-L1 Interaction

This assay is used to screen for small molecule inhibitors of the PD-1/PD-L1 protein-protein interaction.[9]

-

Reagents:

-

Soluble PD-1-Ig and PD-L1-His fusion proteins.

-

HTRF assay buffer: dPBS with 0.1% (w/v) BSA and 0.05% (v/v) Tween-20.

-

Europium cryptate-labeled anti-Ig monoclonal antibody.

-

Allophycocyanin (APC)-labeled anti-His monoclonal antibody.

-

-

Procedure:

-

Pre-incubate inhibitors with PD-L1-His (10 nM final concentration) for 15 minutes in 4 µL of assay buffer.

-

Add PD-1-Ig (20 nM final concentration) in 1 µL of assay buffer and incubate for an additional 15 minutes.

-

Add 5 µL of HTRF detection buffer containing the europium- and APC-labeled antibodies (1 nM and 20 nM final concentrations, respectively).

-

Equilibrate the reaction for 30 minutes.

-

Measure the signal (665 nm/620 nm ratio) using an EnVision fluorometer.

-

Caption: HTRF assay workflow for PD-1/PD-L1 inhibition.

Angiotensin II Subtype 2 (AT2) Receptor Binding Assay

This assay determines the affinity of compounds for the AT2 receptor. A competitive binding assay using Tag-lite technology is described here.[10][11]

-

Materials:

-

Tag-lite AT2 receptor labeled cells.

-

Labeled ligand (e.g., L0007RED).

-

Test compounds.

-

Tag-lite buffer.

-

-

Procedure:

-

Dispense 10 µL of labeled cells into each well of a microplate.

-

Add 5 µL of the labeled ligand at a fixed concentration.

-

Add 5 µL of the test compound at various concentrations.

-

Incubate for 1 hour at room temperature.

-

Measure the HTRF signal to determine the displacement of the labeled ligand by the test compound.

-

Antifungal Susceptibility Testing (Broth Microdilution)

The minimum inhibitory concentration (MIC) of antifungal compounds is determined using the broth microdilution method according to CLSI guidelines.[12][13][14][15]

-

Materials:

-

96-well microdilution plates.

-

RPMI-1640 medium.

-

Fungal inoculum.

-

Antifungal compounds.

-

-

Procedure:

-

Prepare serial two-fold dilutions of the antifungal compounds in the microdilution plates.

-

Prepare a standardized fungal inoculum and add it to each well.

-

Incubate the plates at 35°C for 24-48 hours.

-

Determine the MIC as the lowest concentration of the drug that causes a significant inhibition of growth (e.g., ≥50% or ≥80%) compared to the drug-free control.

-

Caption: Workflow for antifungal MIC testing by broth microdilution.

Cell Cycle Analysis by Flow Cytometry

This protocol is used to assess the effect of compounds on the cell cycle distribution of cancer cells using propidium iodide (PI) staining.[16][17][18][19]

-

Cell Preparation:

-

Culture cells to the desired confluency and treat with the test compound for a specified duration.

-

Harvest cells by trypsinization and wash with PBS.

-

-

Fixation:

-

Resuspend the cell pellet in cold 70% ethanol while vortexing to prevent clumping.

-

Fix the cells on ice for at least 30 minutes.

-

-

Staining:

-

Wash the fixed cells with PBS.

-

Resuspend the cell pellet in a staining solution containing propidium iodide and RNase A.

-

Incubate at room temperature for 15-30 minutes, protected from light.

-

-

Flow Cytometry:

-

Analyze the stained cells using a flow cytometer.

-

Gate on single cells and analyze the DNA content to determine the percentage of cells in G0/G1, S, and G2/M phases of the cell cycle.

-

Conclusion

Novel biphenyl-triazole-piperidine compounds represent a promising and versatile scaffold for the development of new therapeutic agents targeting a range of diseases. This guide has provided a comprehensive overview of their synthesis, biological activities, and the detailed experimental protocols required for their evaluation. The structured presentation of quantitative data and visual workflows aims to facilitate further research and development in this exciting area of medicinal chemistry. Researchers are encouraged to utilize the methodologies outlined herein to explore the full therapeutic potential of this important class of compounds.

References

- 1. Synthesis and Antifungal Activity of Novel Triazole Compounds Containing Piperazine Moiety - PMC [pmc.ncbi.nlm.nih.gov]

- 2. theadl.com [theadl.com]

- 3. Design, synthesis, and biological evaluation of 1,2,4-triazole bearing 5-substituted biphenyl-2-sulfonamide derivatives as potential antihypertensive candidates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Synthesis and antifungal activity of novel triazole compounds containing piperazine moiety - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Pharmacokinetics and Tissue Distribution Study for 2-(2-Fluorophenyl)-5-Phenyl-7-Alkoxy- [1,2,4]Triazole[1,5-a]Pyrimidine Antiepileptic Compounds in Rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Assay in Summary_ki [bdb99.ucsd.edu]

- 10. Tag-lite Angiotensin AT2 Receptor Frozen & Labeled Cells, 200 Assay Points | Revvity [revvity.com]

- 11. resources.revvity.com [resources.revvity.com]

- 12. journals.asm.org [journals.asm.org]

- 13. Minimum Inhibitory Concentration (MIC) Assay for Antifungal Drugs [bio-protocol.org]

- 14. A Practical Guide to Antifungal Susceptibility Testing - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. techresources.dsfarm.unipd.it [techresources.dsfarm.unipd.it]

- 17. 4.7. Cell Cycle Analysis by Flow Cytometry [bio-protocol.org]

- 18. DNA Content for Cell Cycle Analysis of Fixed Cells With Propidium Iodide - Flow Cytometry Core Facility [med.virginia.edu]

- 19. ucl.ac.uk [ucl.ac.uk]

Preliminary biological activity of biphenyl-triazole derivatives

An In-depth Technical Guide on the Preliminary Biological Activity of Biphenyl-Triazole Derivatives

For Researchers, Scientists, and Drug Development Professionals

The biphenyl-triazole scaffold is a privileged structure in medicinal chemistry, demonstrating a wide array of biological activities. This guide provides a comprehensive overview of the preliminary biological activities of these derivatives, with a focus on their anticancer, antimicrobial, and antihypertensive properties. The information is compiled from recent studies, presenting quantitative data, detailed experimental protocols, and visual representations of key concepts to facilitate further research and development in this promising area.

Anticancer Activity

Biphenyl-triazole derivatives have emerged as a promising class of anticancer agents, exhibiting inhibitory effects against various cancer cell lines and key enzymes involved in cancer progression.

Inhibition of 17β-Hydroxysteroid Dehydrogenase Type 1 (17β-HSD1)

Overexpression of 17β-HSD1 is implicated in hormone-dependent breast cancer.[1][2] A series of 1,4-biphenyl-triazole derivatives have been synthesized and evaluated as potential 17β-HSD1 inhibitors.[1][2][3][4]

Quantitative Data: Predicted IC50 Values for 17β-HSD1 Inhibition

| Compound ID | Predicted IC50 (μM)[1][4][5] |

| 4c | 0.33 |

| 4d | 0.45 |

| 4f | 0.52 |

| 4g | 0.57 |

| 4j | 0.48 |

Experimental Protocol: In Silico Evaluation of 17β-HSD1 Inhibition

The inhibitory activity of the synthesized 1,2,3-triazole derivatives against 17β-HSD1 was evaluated using molecular docking and similarity analysis.[2][3][4]

-

Ligand and Protein Preparation: The 3D structures of the biphenyl-triazole derivatives were prepared and optimized. The crystal structure of 17β-HSD1 was obtained from the Protein Data Bank.

-

Molecular Docking: Docking studies were performed to predict the binding mode and affinity of the compounds within the active site of 17β-HSD1. The triazole ring was observed to form hydrogen bonds with key amino acid residues like Lys195, Ser142, and Tyr155.[1][4]

-

IC50 Prediction: Based on the docking results and comparison with known inhibitors, the IC50 values were predicted.[1][4]

Signaling Pathway: Inhibition of Estrogen Synthesis

Caption: Inhibition of 17β-HSD1 by biphenyl-triazole derivatives blocks estradiol production.

Cytotoxic Activity against Cancer Cell Lines

Derivatives of 1,2,3-triazole have demonstrated cytotoxic effects against various human cancer cell lines.[1][4][6]

Quantitative Data: In Vitro Cytotoxicity (IC50 in µM)

| Compound | HT-1080[6] | A-549[6] | MCF-7[6] | MDA-MB-231[6] |

| 8 | 15.13 | 21.25 | 18.06 | 16.32 |

| 5 | >50 | >50 | 31.65 | 25.47 |

| 7 | 18.32 | 22.15 | 20.78 | 19.54 |

Experimental Protocol: In Vitro Cytotoxicity Assay

The antiproliferative activity of 1,2,3-triazole derivatives was assessed using a standard in vitro cytotoxicity assay.[6]

-

Cell Lines: Human cancer cell lines, including breast adenocarcinoma (MCF-7 and MDA-MB-231), lung carcinoma (A-549), and fibrosarcoma (HT-1080) were used.[6]

-

Treatment: Cells were treated with a range of concentrations of the test compounds for 24 hours.[6]

-

Cell Viability: The effect on cell growth was determined, and IC50 values were calculated.[6]

Antimicrobial Activity

Biphenyl-triazole and related biphenyl-tetrazole derivatives have shown significant activity against various bacterial and fungal strains.[7][8][9]

Antibacterial Activity

Quantitative Data: Antibacterial Activity of Biphenyl-Tetrazole Derivatives

| Compound | Target Organism | Activity[7] |

| 6 | Bacillus subtilis | Significant |

| 6 | Staphylococcus aureus | Significant |

| 6 | Escherichia coli | Significant |

| 7 | Bacillus subtilis | Significant |

| 7 | Staphylococcus aureus | Significant |

| 7 | Escherichia coli | Significant |

Experimental Protocol: Disk Diffusion and Broth Dilution Methods

The antimicrobial activity of biphenyl tetrazole derivatives was evaluated using standard methods.[7]

-

Disk Diffusion Assay: This method was used for preliminary screening of antimicrobial activity.

-

Two-fold Serial Broth Dilution Method: This method was used to determine the minimum inhibitory concentration (MIC) of the compounds.

Antifungal Activity

Novel 1,2,4-triazole derivatives have been synthesized and screened for their antifungal activity.[9][10]

Experimental Protocol: Antifungal Susceptibility Testing

The antifungal activity of the synthesized compounds was evaluated against various fungal species.[9]

-

Fungal Strains: Microsporum gypseum was one of the fungal species tested.[9]

-

Methodology: Standard antifungal susceptibility testing methods were employed to determine the efficacy of the compounds. Several derivatives showed antifungal activity superior to the standard drug ketoconazole.[9]

Experimental Workflow: Antimicrobial Screening

Caption: General workflow for the synthesis and antimicrobial evaluation of new compounds.

Antihypertensive Activity

Certain 1,2,4-triazole-bearing biphenyl-2-sulfonamide derivatives have been designed and synthesized as potential antihypertensive agents, acting as angiotensin II subtype 2 (AT2) receptor agonists.[11][12]

Quantitative Data: AT2 Receptor Affinity

| Compound ID | IC50 (nM)[11] |

| 14f | 0.4 |

| 15e | 5.0 |

Experimental Protocol: In Vitro Binding Assay

The affinity and selectivity of the compounds for the AT2 receptor were determined using binding assays.[11]

-

Receptor Preparation: Membranes from cells expressing the human AT2 receptor were used.

-

Binding Assay: Competitive binding assays were performed using a radiolabeled ligand to determine the IC50 values of the test compounds.

-

In Vivo Evaluation: Promising compounds were further evaluated in vivo to assess their antihypertensive effects. Compound 14f was found to be superior to the reference drug losartan in spontaneously hypertensive rats.[11]

Conclusion

Biphenyl-triazole derivatives represent a versatile scaffold with significant potential in drug discovery. The preliminary biological data highlight their promise as anticancer, antimicrobial, and antihypertensive agents. The detailed experimental protocols and quantitative data presented in this guide offer a solid foundation for researchers to build upon, facilitating the design and development of novel and more potent therapeutic agents based on the biphenyl-triazole core. Further investigations into the structure-activity relationships and mechanisms of action are warranted to fully exploit the therapeutic potential of this important class of compounds.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Synthesis of 1,4-Biphenyl-triazole Derivatives as Possible 17β-HSD1 Inhibitors: An in Silico Study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. ricaxcan.uaz.edu.mx [ricaxcan.uaz.edu.mx]

- 5. Synthesis of 1,4-Biphenyl-triazole Derivatives as Possible 17β-HSD1 Inhibitors: An in Silico Study - PMC [pmc.ncbi.nlm.nih.gov]

- 6. biointerfaceresearch.com [biointerfaceresearch.com]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Synthesis, antifungal and antibacterial activity of novel 1,2,4-triazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Synthesis and Biological Evaluation of Novel 1,2,4-Triazole Derivatives Containing Amino Acid Fragments [mdpi.com]

- 11. scholars.uky.edu [scholars.uky.edu]

- 12. researchgate.net [researchgate.net]

In Silico Modeling of (4-(3'-(hydroxymethyl)-[1,1'-biphenyl]-4-yl)-1H-1,2,3-triazol-1-yl)(2-phenylpiperidin-1-yl)methanone: A Technical Guide for Drug Discovery Professionals

Introduction

This technical guide provides a comprehensive framework for the in silico modeling of the novel compound (4-(3'-(hydroxymethyl)-[1,1'-biphenyl]-4-yl)-1H-1,2,3-triazol-1-yl)(2-phenylpiperidin-1-yl)methanone. Due to the absence of specific experimental data for this molecule, this document outlines a hypothetical, yet scientifically rigorous, approach based on its structural similarity to known modulators of central nervous system (CNS) targets. The presence of a 2-phenylpiperidine moiety is a strong indicator of potential activity at neuronal receptors, particularly the N-methyl-D-aspartate (NMDA) receptor, which is a well-established target for a variety of phenylpiperidine derivatives.[1][2][3] Therefore, this guide will focus on in silico strategies to evaluate the potential of this compound as an NMDA receptor antagonist.

Proposed Biological Target: NMDA Receptor

The NMDA receptor is a glutamate-gated ion channel that plays a crucial role in synaptic plasticity, learning, and memory.[4] Dysregulation of NMDA receptor activity is implicated in a range of neurological and psychiatric disorders, including Alzheimer's disease, Parkinson's disease, epilepsy, and neuropathic pain.[5][6][7] Consequently, the NMDA receptor is a prime target for therapeutic intervention. Structurally diverse compounds, including those containing a phenylpiperidine scaffold, have been identified as NMDA receptor antagonists.[8] This makes the NMDA receptor a plausible and compelling hypothetical target for the in silico investigation of the compound .

In Silico Modeling Workflow

A multi-step computational workflow is proposed to thoroughly investigate the interaction of the compound with the NMDA receptor and to predict its drug-like properties. This workflow is designed to provide a comprehensive profile of the molecule's potential as a therapeutic agent.

Data Presentation

The following tables present illustrative data that would be generated from the proposed in silico workflow. Note: This data is hypothetical and for demonstrative purposes only.

Table 1: Molecular Docking and Binding Energy Results

| Parameter | Value |

| Target Protein | NMDA Receptor (GluN1/GluN2B) |

| PDB ID | 3QEL (Illustrative) |

| Docking Score (kcal/mol) | -9.8 |

| Predicted Binding Affinity (pKi) | 8.2 |

| Binding Free Energy (MM/GBSA, kcal/mol) | -65.4 |

| Key Interacting Residues | Tyr214, His88, Thr174, Val169 |

Table 2: Predicted ADMET Properties

| Property | Predicted Value | Acceptable Range |

| Molecular Weight ( g/mol ) | 464.55 | < 500 |

| LogP | 3.8 | < 5 |

| Hydrogen Bond Donors | 1 | < 5 |

| Hydrogen Bond Acceptors | 5 | < 10 |

| Blood-Brain Barrier (BBB) Permeability | High | - |

| Human Intestinal Absorption (%) | > 90% | > 80% |

| CYP2D6 Inhibition | Non-inhibitor | - |

| Ames Mutagenicity | Non-mutagenic | - |

Experimental Protocols

1. Ligand Preparation

-

Objective: To generate a low-energy 3D conformation of the ligand.

-

Protocol:

-

The 2D structure of (4-(3'-(hydroxymethyl)-[1,1'-biphenyl]-4-yl)-1H-1,2,3-triazol-1-yl)(2-phenylpiperidin-1-yl)methanone is sketched using a chemical drawing tool (e.g., ChemDraw).

-

The 2D structure is converted to a 3D structure.

-

The ligand is subjected to energy minimization using a suitable force field (e.g., MMFF94).

-

Partial charges are assigned to the ligand atoms.

-

2. Target Preparation

-

Objective: To prepare the NMDA receptor structure for docking.

-

Protocol:

-

The 3D crystal structure of the NMDA receptor (e.g., PDB ID: 3QEL) is downloaded from the Protein Data Bank.

-

Water molecules and co-crystallized ligands are removed.

-

Hydrogen atoms are added to the protein structure.

-

The protein structure is energy minimized to relieve any steric clashes.

-

3. Molecular Docking

-

Objective: To predict the binding mode and affinity of the ligand to the NMDA receptor.

-

Protocol:

-

The binding site on the NMDA receptor is defined based on the location of the co-crystallized ligand or through binding site prediction algorithms.

-

A docking algorithm (e.g., AutoDock Vina) is used to dock the prepared ligand into the defined binding site.

-

Multiple docking poses are generated and ranked based on their docking scores.

-

The top-ranked poses are visually inspected for favorable interactions with the receptor.

-

4. Molecular Dynamics (MD) Simulation

-

Objective: To assess the stability of the ligand-receptor complex and to refine the binding pose.

-

Protocol:

-

The top-ranked docked complex is used as the starting structure for the MD simulation.

-

The complex is solvated in a water box with appropriate ions to neutralize the system.

-

The system is subjected to energy minimization.

-

The system is gradually heated to physiological temperature (310 K) and equilibrated.

-

A production MD run of at least 100 ns is performed.

-

The trajectory is analyzed for root-mean-square deviation (RMSD), root-mean-square fluctuation (RMSF), and hydrogen bond interactions.

-

5. Binding Free Energy Calculation

-

Objective: To calculate the binding free energy of the ligand to the receptor.

-

Protocol:

-

The Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) or Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) method is applied to the MD simulation trajectory.

-

Snapshots from the stable part of the trajectory are used to calculate the binding free energy.

-

6. ADMET Prediction

-

Objective: To predict the absorption, distribution, metabolism, excretion, and toxicity properties of the ligand.

-

Protocol:

-

The 3D structure of the ligand is submitted to an online ADMET prediction server (e.g., SwissADME, pkCSM).

-

Various physicochemical and pharmacokinetic properties are calculated.

-

7. Pharmacophore Modeling

-

Objective: To identify the key chemical features required for binding to the NMDA receptor.

-

Protocol:

-

A set of known active and inactive NMDA receptor antagonists is collected.

-

A pharmacophore model is generated based on the common features of the active compounds.

-

The generated model is validated using the set of inactive compounds.

-

Visualization of Key Processes

NMDA Receptor Signaling Pathway

Logical Relationship for Candidate Selection

References

- 1. Phenylpiperidines - Wikipedia [en.wikipedia.org]

- 2. go.drugbank.com [go.drugbank.com]

- 3. Current Concepts of Phenylpiperidine Derivatives Use in the Treatment of Acute and Chronic Pain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Pharmacophore-driven identification of N-methyl-D-receptor antagonists as potent neuroprotective agents validated using in vivo studies - PMC [pmc.ncbi.nlm.nih.gov]

- 5. An in-silico investigation based on molecular simulations of novel and potential brain-penetrant GluN2B NMDA receptor antagonists as anti-stroke therapeutic agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. tandfonline.com [tandfonline.com]

- 7. biorxiv.org [biorxiv.org]

- 8. Molecular modeling of noncompetitive antagonists of the NMDA receptor: proposal of a pharmacophore and a description of the interaction mode - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Protocol for synthesizing (4-(3'-(hydroxymethyl)-[1,1'-biphenyl]-4-yl)-1H-1,2,3-triazol-1-yl)(2-phenylpiperidin-1-yl)methanone

An Application Note and Detailed Protocol for the Synthesis of (4-(3'-(hydroxymethyl)-[1,1'-biphenyl]-4-yl)-1H-1,2,3-triazol-1-yl)(2-phenylpiperidin-1-yl)methanone

For distribution to: Researchers, scientists, and drug development professionals.

Abstract

This document provides a comprehensive, multi-step protocol for the synthesis of the novel biphenyl-triazole compound, (4-(3'-(hydroxymethyl)-[1,1'-biphenyl]-4-yl)-1H-1,2,3-triazol-1-yl)(2-phenylpiperidin-1-yl)methanone. The synthesis strategy is centered around three key transformations: a Palladium-catalyzed Suzuki coupling to construct the functionalized biphenyl core, a Copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or "click chemistry" to form the 1,2,3-triazole ring, and a final N-acylation to introduce the 2-phenylpiperidine carboxamide moiety. This protocol provides detailed experimental procedures, reagent specifications, and data presentation to guide researchers in the successful synthesis of this and structurally related molecules.

Introduction

Biphenyl and 1,2,3-triazole moieties are prominent pharmacophores in modern drug discovery.[1] The biphenyl scaffold is essential for interaction with various biological targets, while the 1,2,3-triazole ring acts as a stable and rigid linker that can participate in hydrogen bonding and improve pharmacokinetic properties.[1][2] The combination of these fragments into a single molecule, as in the target compound, offers a promising scaffold for developing new therapeutic agents. The synthesis of 1,4-disubstituted 1,2,3-triazoles is efficiently achieved through the highly reliable Copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry".[3][4] This protocol outlines a rational and modular synthetic route, allowing for potential derivatization at multiple points.

Overall Synthetic Scheme

The synthesis is divided into four main parts:

-

Part I: Synthesis of the key intermediate, (4'-ethynyl-[1,1'-biphenyl]-3-yl)methanol, via Suzuki coupling and subsequent aldehyde reduction.

-

Part II: Formation of the NH-triazole, 4-(3'-(hydroxymethyl)-[1,1'-biphenyl]-4-yl)-1H-1,2,3-triazole, using a CuAAC reaction.

-

Part III: Preparation of the acylating agent, 2-phenylpiperidine-1-carbonyl chloride.

-

Part IV: N-acylation of the triazole to yield the final product.

Experimental Protocols

Part I: Synthesis of (4'-ethynyl-[1,1'-biphenyl]-3-yl)methanol (3)

Step 1: Suzuki Coupling to Synthesize 4'-ethynyl-[1,1'-biphenyl]-3-carbaldehyde (1)

This step involves the Palladium-catalyzed cross-coupling of an aryl bromide with a phenylboronic acid.

-

Reaction Scheme: (4-ethynylphenyl)boronic acid + 3-bromobenzaldehyde → 4'-ethynyl-[1,1'-biphenyl]-3-carbaldehyde

-

Materials and Reagents:

| Reagent | M.W. | Amount (mmol) | Mass/Volume |

| 3-Bromobenzaldehyde | 185.02 | 1.0 | 185 mg |

| (4-ethynylphenyl)boronic acid | 145.97 | 1.2 | 175 mg |

| Pd(PPh₃)₄ | 1155.56 | 0.03 | 35 mg |

| Sodium Carbonate (Na₂CO₃) | 105.99 | 3.0 | 318 mg |

| Toluene | - | - | 8 mL |

| Ethanol | - | - | 2 mL |

| Water | - | - | 2 mL |

-

Procedure:

-

To an oven-dried Schlenk flask, add 3-bromobenzaldehyde (185 mg, 1.0 mmol), (4-ethynylphenyl)boronic acid (175 mg, 1.2 mmol), and Tetrakis(triphenylphosphine)palladium(0) (35 mg, 0.03 mmol).

-

Add sodium carbonate (318 mg, 3.0 mmol).

-

Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.

-

Add the degassed solvent mixture of toluene (8 mL), ethanol (2 mL), and water (2 mL).

-

Heat the reaction mixture to 90 °C and stir vigorously for 12 hours under the inert atmosphere.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the mixture to room temperature and dilute with ethyl acetate (20 mL).

-

Wash the organic layer with water (2 x 15 mL) and brine (15 mL).

-

Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel (eluent: Hexane/Ethyl Acetate gradient) to afford compound 1 .

-

Step 2: Reduction to Synthesize (4'-ethynyl-[1,1'-biphenyl]-3-yl)methanol (2)

This step involves the selective reduction of the aldehyde functional group using sodium borohydride.[5]

-

Reaction Scheme: 4'-ethynyl-[1,1'-biphenyl]-3-carbaldehyde (1) → (4'-ethynyl-[1,1'-biphenyl]-3-yl)methanol (2)

-

Materials and Reagents:

| Reagent | M.W. | Amount (mmol) | Mass/Volume |

| Compound 1 | 206.24 | 1.0 | 206 mg |

| Sodium Borohydride (NaBH₄) | 37.83 | 1.5 | 57 mg |

| Methanol (MeOH) | - | - | 10 mL |

| Dichloromethane (DCM) | - | - | 5 mL |

-

Procedure:

-

Dissolve compound 1 (206 mg, 1.0 mmol) in a mixture of methanol (10 mL) and dichloromethane (5 mL) in a round-bottom flask.

-

Cool the solution to 0 °C in an ice bath.

-

Add sodium borohydride (57 mg, 1.5 mmol) portion-wise over 10 minutes, maintaining the temperature at 0 °C.

-

Stir the reaction mixture at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 1 hour.

-

Monitor the reaction by TLC until the starting material is consumed.

-

Quench the reaction by the slow addition of 1 M HCl (5 mL) at 0 °C.

-

Remove the organic solvents under reduced pressure.

-

Extract the aqueous residue with ethyl acetate (3 x 15 mL).

-

Combine the organic layers, wash with brine (15 mL), dry over anhydrous Na₂SO₄, filter, and concentrate to yield the crude product.

-

Purify by flash column chromatography (eluent: Hexane/Ethyl Acetate gradient) to obtain the biphenyl alkyne intermediate 2 .

-

Part II: Synthesis of 4-(3'-(hydroxymethyl)-[1,1'-biphenyl]-4-yl)-1H-1,2,3-triazole (3)

This step utilizes the CuAAC "click" reaction to form the NH-triazole ring.[6]

-

Reaction Scheme: (4'-ethynyl-[1,1'-biphenyl]-3-yl)methanol (2) + NaN₃ → 4-(3'-(hydroxymethyl)-[1,1'-biphenyl]-4-yl)-1H-1,2,3-triazole (3)

-

Materials and Reagents:

| Reagent | M.W. | Amount (mmol) | Mass/Volume |

| Compound 2 | 208.25 | 1.0 | 208 mg |

| Sodium Azide (NaN₃) | 65.01 | 1.5 | 98 mg |

| Copper(II) Sulfate Pentahydrate (CuSO₄·5H₂O) | 249.69 | 0.1 | 25 mg |

| Sodium Ascorbate | 198.11 | 0.2 | 40 mg |

| tert-Butanol | - | - | 5 mL |

| Water | - | - | 5 mL |

-

Procedure:

-

In a round-bottom flask, dissolve compound 2 (208 mg, 1.0 mmol) and sodium azide (98 mg, 1.5 mmol) in a 1:1 mixture of tert-butanol and water (10 mL total).

-

In a separate vial, prepare a fresh solution of sodium ascorbate (40 mg, 0.2 mmol) in water (1 mL).

-

In another vial, prepare a solution of CuSO₄·5H₂O (25 mg, 0.1 mmol) in water (1 mL).

-

Add the sodium ascorbate solution to the main reaction flask, followed by the CuSO₄ solution.

-

Stir the reaction mixture vigorously at room temperature for 24 hours. A precipitate may form.

-

Monitor the reaction by TLC.

-

Upon completion, add water (10 mL) to the reaction mixture.

-

Collect the precipitated solid by vacuum filtration.

-

Wash the solid with cold water and then a small amount of cold ethanol.

-

Dry the solid under vacuum to obtain the NH-triazole intermediate 3 , which can be used in the next step without further purification if purity is sufficient.

-

Part III: Synthesis of 2-phenylpiperidine-1-carbonyl chloride (4)

This step involves the formation of a carbamoyl chloride from a secondary amine using a phosgene equivalent. Caution: Triphosgene is highly toxic and moisture-sensitive. This reaction must be performed in a well-ventilated fume hood with appropriate personal protective equipment.

-

Reaction Scheme: 2-phenylpiperidine + Triphosgene → 2-phenylpiperidine-1-carbonyl chloride (4)

-

Materials and Reagents:

| Reagent | M.W. | Amount (mmol) | Mass/Volume |

| 2-Phenylpiperidine | 161.24 | 1.0 | 161 mg |

| Triphosgene | 296.75 | 0.4 | 119 mg |

| Triethylamine (Et₃N) | 101.19 | 1.2 | 0.17 mL |

| Anhydrous Dichloromethane (DCM) | - | - | 10 mL |

-

Procedure:

-

To an oven-dried, three-neck flask equipped with a dropping funnel and under an inert atmosphere, dissolve triphosgene (119 mg, 0.4 mmol) in anhydrous DCM (5 mL).

-

Cool the solution to 0 °C.

-

In a separate flask, dissolve 2-phenylpiperidine (161 mg, 1.0 mmol) and triethylamine (0.17 mL, 1.2 mmol) in anhydrous DCM (5 mL).

-

Add the amine solution dropwise to the cold triphosgene solution over 30 minutes.

-

Allow the reaction to warm to room temperature and stir for 3 hours.

-

The formation of triethylamine hydrochloride precipitate will be observed.

-

The resulting solution of carbamoyl chloride 4 is typically used immediately in the next step without isolation.

-

Part IV: Synthesis of (4-(3'-(hydroxymethyl)-[1,1'-biphenyl]-4-yl)-1H-1,2,3-triazol-1-yl)(2-phenylpiperidin-1-yl)methanone (5)

This final step is the N-acylation of the triazole ring. This reaction may yield a mixture of N1 and N2 isomers, requiring purification.[2][7] The desired product is the N1 isomer.

-

Reaction Scheme: Compound 3 + Compound 4 → Final Product (5)

-

Materials and Reagents:

| Reagent | M.W. | Amount (mmol) | Mass/Volume |

| Compound 3 | 251.28 | 0.9 | 226 mg |

| Solution of Compound 4 in DCM | - | ~1.0 | ~10 mL |

| Triethylamine (Et₃N) | 101.19 | 1.5 | 0.21 mL |

| Anhydrous Dichloromethane (DCM) | - | - | 10 mL |

-

Procedure:

-

Suspend the NH-triazole 3 (226 mg, 0.9 mmol) in anhydrous DCM (10 mL) in a flask under an inert atmosphere.

-

Add triethylamine (0.21 mL, 1.5 mmol).

-

Cool the mixture to 0 °C.

-

Slowly add the freshly prepared solution of carbamoyl chloride 4 (~1.0 mmol in DCM) to the triazole suspension.

-

Stir the reaction at 0 °C for 30 minutes and then at room temperature overnight.

-

Monitor the reaction by TLC.

-

Upon completion, dilute the mixture with DCM (15 mL) and wash with saturated sodium bicarbonate solution (2 x 10 mL) and brine (10 mL).

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude residue using flash column chromatography on silica gel. A careful gradient elution (e.g., Hexane/Ethyl Acetate) will be required to separate the N1 and N2 isomers.

-

Collect the fractions corresponding to the desired N1-acylated product 5 , confirm the structure by NMR and MS analysis, and concentrate to yield the final product.

-

Visualizations

Overall Synthesis Workflow

Caption: Overall workflow for the multi-step synthesis.

Key Reaction Relationship Diagram

References

Application Notes and Protocols: Biphenyl-Triazole Compounds in Medicinal Chemistry

For Researchers, Scientists, and Drug Development Professionals

The biphenyl-triazole scaffold is a privileged structural motif in medicinal chemistry, demonstrating a broad spectrum of pharmacological activities. This document provides detailed application notes on the therapeutic potential of biphenyl-triazole compounds in various disease areas, along with comprehensive protocols for their synthesis and biological evaluation.

Applications in Different Therapeutic Areas

Biphenyl-triazole derivatives have been extensively explored for their potential in treating a range of diseases, from cardiovascular disorders to cancer and neurodegenerative conditions. Their unique structural features, including the ability of the triazole ring to act as a bioisostere for other functional groups and engage in hydrogen bonding and π-π stacking interactions, contribute to their diverse biological activities.[1][2]

Antihypertensive Agents

Biphenyl-triazole compounds have emerged as potent antihypertensive agents, primarily acting as agonists of the Angiotensin II subtype 2 (AT2) receptor.[3] Activation of the AT2 receptor is known to counteract the vasoconstrictive effects of the Angiotensin II subtype 1 (AT1) receptor, leading to vasodilation and a reduction in blood pressure.

A series of 1,2,4-triazole bearing 5-substituted biphenyl-2-sulfonamide derivatives have shown remarkable potency as AT2 receptor agonists.[4] Notably, specific compounds from this series have demonstrated superior antihypertensive effects compared to the reference drug losartan in animal models, without significantly impacting heart rate.[3]

Signaling Pathway: AT2 Receptor-Mediated Vasodilation

Anticancer Agents

The biphenyl-triazole scaffold has shown promise in the development of novel anticancer agents. One key target is the 17β-hydroxysteroid dehydrogenase type 1 (17β-HSD1) enzyme, which is overexpressed in estrogen-dependent breast cancer cells.[1][5] This enzyme is responsible for the conversion of the less potent estrogen, estrone, to the highly potent 17β-estradiol, which promotes tumor growth.[1] By inhibiting 17β-HSD1, biphenyl-triazole compounds can effectively reduce the levels of 17β-estradiol in cancer cells, thereby hindering their proliferation.[2] Molecular docking studies have revealed that the triazole ring of these compounds forms crucial hydrogen bonds with key amino acid residues in the active site of the 17β-HSD1 protein.[1][6]

Experimental Workflow: Anticancer Drug Screening

Anti-inflammatory and Neuroprotective Agents

Biphenyl-triazole derivatives have also demonstrated significant anti-inflammatory and neuroprotective properties. Certain compounds have shown superior anti-inflammatory activity compared to standard drugs like flurbiprofen.[7] In the context of neurodegenerative diseases such as Alzheimer's, biphenyl-triazole compounds are being investigated for their ability to inhibit key pathological processes. One mechanism of action involves the repression of the MAPK/NF-κB signaling pathways, which are implicated in the neuroinflammation and tau hyperphosphorylation associated with Alzheimer's disease. Furthermore, some derivatives have shown potential in inhibiting the aggregation of α-synuclein, a key event in Parkinson's disease.

Signaling Pathway: Inhibition of MAPK/NF-κB Pathway

Antimicrobial Agents

The biphenyl-triazole scaffold is a versatile pharmacophore for the development of novel antimicrobial agents. Derivatives incorporating this structure have demonstrated activity against a range of bacterial and fungal pathogens. Their mechanism of action can vary, but often involves the disruption of essential cellular processes in the microorganisms.

Quantitative Data Summary

The following tables summarize the reported biological activities of representative biphenyl-triazole compounds.

Table 1: Antihypertensive Activity of Biphenyl-Triazole Sulfonamides

| Compound | Target | Assay | IC50 (nM) | Reference |

| 14f | AT2 Receptor | Binding Assay | 0.4 | [3] |

| 15e | AT2 Receptor | Binding Assay | 5.0 | [3] |

Table 2: Anticancer Activity of Biphenyl-1,2,3-Triazoles

| Compound | Target | Assay | Predicted IC50 (µM) | Reference |

| 4c | 17β-HSD1 | In Silico Prediction | 0.33 - 0.57 | [2] |

| 4d | 17β-HSD1 | In Silico Prediction | 0.33 - 0.57 | [2] |

| 4f | 17β-HSD1 | In Silico Prediction | 0.33 - 0.57 | [2] |

| 4g | 17β-HSD1 | In Silico Prediction | 0.33 - 0.57 | [2] |

| 4j | 17β-HSD1 | In Silico Prediction | 0.33 - 0.57 | [2] |

Experimental Protocols

Synthesis of Biphenyl-Triazole Derivatives via Cu(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol describes a general method for the synthesis of 1,4-disubstituted biphenyl-1,2,3-triazoles using a copper(I)-catalyzed click reaction.

Materials:

-

Biphenyl azide derivative

-

Terminal alkyne

-

Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)

-

Sodium ascorbate

-

Solvent (e.g., a mixture of t-butanol and water, or DMF)

-

Stir plate and magnetic stir bar

-

Reaction vessel (e.g., round-bottom flask)

-

Thin-layer chromatography (TLC) supplies

-

Purification system (e.g., column chromatography)

Procedure:

-

In a reaction vessel, dissolve the biphenyl azide (1.0 eq) and the terminal alkyne (1.0-1.2 eq) in the chosen solvent system (e.g., t-BuOH/H₂O 1:1).

-

In a separate vial, prepare a fresh solution of sodium ascorbate (0.2-0.5 eq) in water.

-

In another vial, prepare a solution of CuSO₄·5H₂O (0.1-0.2 eq) in water.

-

To the stirring solution of the azide and alkyne, add the sodium ascorbate solution followed by the copper sulfate solution.

-

Allow the reaction to stir at room temperature. Monitor the progress of the reaction by TLC.

-

Upon completion, dilute the reaction mixture with water and extract the product with an organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate).

-

Characterize the final product by NMR and mass spectrometry.

In Vitro 17β-HSD1 Inhibition Assay

This protocol outlines a method to assess the inhibitory activity of biphenyl-triazole compounds on the 17β-HSD1 enzyme in a cell-based assay.

Materials:

-

T-47D human breast cancer cells

-

Cell culture medium (e.g., RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics

-

Test biphenyl-triazole compounds

-

Estrone (substrate)

-

Tritiated estrone ([³H]-E1)

-

NADPH (cofactor)

-

Scintillation counter and vials

-

96-well cell culture plates

Procedure:

-

Seed T-47D cells in 96-well plates and allow them to adhere overnight.

-

Prepare serial dilutions of the test compounds in the cell culture medium.

-

Remove the old medium from the cells and add the medium containing the test compounds or vehicle control.

-

Pre-incubate the cells with the compounds for a specified time (e.g., 1 hour).

-

Initiate the enzymatic reaction by adding a mixture of estrone and [³H]-E1, along with NADPH, to each well.

-

Incubate the plates at 37°C for a defined period (e.g., 4 hours).

-

Stop the reaction by adding a suitable quenching agent.

-

Separate the substrate (estrone) from the product (estradiol) using a validated method (e.g., thin-layer chromatography or solid-phase extraction).

-

Quantify the amount of radioactive estradiol formed using a scintillation counter.

-

Calculate the percentage of inhibition for each compound concentration and determine the IC50 value.

In Vivo Antihypertensive Activity in Spontaneously Hypertensive Rats (SHR)

This protocol describes a non-invasive method for evaluating the antihypertensive effects of biphenyl-triazole compounds in a rat model of hypertension.

Materials:

-

Spontaneously Hypertensive Rats (SHR)

-

Test biphenyl-triazole compounds

-

Vehicle (e.g., 0.5% carboxymethylcellulose)

-

Oral gavage needles

-

Tail-cuff blood pressure measurement system

-

Animal restrainers

Procedure:

-

Acclimatize the SHR to the laboratory conditions and the blood pressure measurement procedure for several days.

-

Record the baseline systolic blood pressure (SBP) and heart rate (HR) of each rat.

-

Administer the test compound or vehicle to the rats via oral gavage.

-

Measure the SBP and HR at various time points after administration (e.g., 1, 2, 4, 6, 8, and 24 hours).

-

To measure blood pressure, place the rat in a restrainer and fit the tail cuff and pulse sensor to its tail.

-

Inflate and deflate the cuff automatically according to the system's protocol to obtain SBP and HR readings.

-

Average multiple readings for each time point to ensure accuracy.

-

Analyze the data to determine the change in SBP and HR over time compared to the vehicle-treated control group.

Thioflavin T (ThT) Assay for α-Synuclein Aggregation

This protocol details an in vitro assay to screen for biphenyl-triazole compounds that inhibit the aggregation of α-synuclein.

Materials:

-

Recombinant human α-synuclein monomer

-

Thioflavin T (ThT)

-

Phosphate-buffered saline (PBS), pH 7.4

-

96-well black, clear-bottom plates

-

Plate reader with fluorescence detection (Excitation: ~440-450 nm, Emission: ~480-490 nm)

-

Shaking incubator

Procedure:

-

Prepare a stock solution of ThT in PBS.

-

Prepare solutions of α-synuclein monomer in PBS.

-

In a 96-well plate, add the α-synuclein solution, ThT solution, and the test biphenyl-triazole compound at various concentrations. Include a control with no inhibitor.

-

Seal the plate to prevent evaporation.

-

Incubate the plate at 37°C with continuous shaking to promote aggregation.

-

Measure the fluorescence intensity at regular intervals over a period of several hours to days.

-

An increase in fluorescence indicates the formation of amyloid-like fibrils.

-

Plot the fluorescence intensity against time to generate aggregation curves.

-

Analyze the curves to determine the effect of the test compounds on the lag time and the extent of aggregation.

Western Blot for MAPK and NF-κB Pathway Proteins

This protocol describes a method to assess the effect of biphenyl-triazole compounds on the phosphorylation of key proteins in the MAPK and NF-κB signaling pathways.

Materials:

-

Cell line of interest (e.g., microglial cells)

-

Cell lysis buffer

-

Protein assay kit

-

SDS-PAGE gels and running buffer

-

Transfer buffer and PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk in TBST)

-

Primary antibodies (e.g., anti-phospho-p38, anti-p38, anti-phospho-p65, anti-p65)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Culture cells and treat them with a pro-inflammatory stimulus (e.g., lipopolysaccharide) in the presence or absence of the test biphenyl-triazole compound.

-

Lyse the cells and quantify the protein concentration.

-

Separate the protein lysates by SDS-PAGE.

-

Transfer the separated proteins to a PVDF membrane.

-

Block the membrane to prevent non-specific antibody binding.

-

Incubate the membrane with the primary antibody overnight at 4°C.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody.

-

Wash the membrane again and apply the chemiluminescent substrate.

-

Capture the signal using an imaging system.

-

Quantify the band intensities and normalize the levels of phosphorylated proteins to the total protein levels.

These application notes and protocols provide a comprehensive overview of the potential of biphenyl-triazole compounds in medicinal chemistry and offer a starting point for researchers interested in exploring this versatile chemical scaffold.

References

- 1. Alpha Synuclein Thioflavin T Assay Protocol | StressMarq [stressmarq.com]

- 2. α-Synuclein Aggregation Monitored by Thioflavin T Fluorescence Assay [bio-protocol.org]

- 3. α-Synuclein aggregation monitored by thioflavin-T (ThT) fluorescence in a plate reader [protocols.io]

- 4. Evaluation of Blood Pressure Measured by Tail-Cuff Methods (without Heating) in Spontaneously Hypertensive Rats [jstage.jst.go.jp]

- 5. Structural Basis for Species Specific Inhibition of 17β-Hydroxysteroid Dehydrogenase Type 1 (17β-HSD1): Computational Study and Biological Validation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. Thioflavin T alpha-synuclein aggregation assay [bio-protocol.org]

Application Notes and Protocols for the Analytical Characterization of Biphenyl-Triazole-Piperidine Compounds

Audience: Researchers, scientists, and drug development professionals.

Introduction

Biphenyl-triazole-piperidine derivatives represent a significant class of heterocyclic compounds with diverse pharmacological activities, attracting considerable attention in medicinal chemistry and drug discovery.[1][2] Their structural complexity, featuring a combination of rigid biphenyl and triazole moieties with a flexible piperidine ring, necessitates a comprehensive analytical approach for unambiguous characterization and purity assessment. These compounds and their analogs are explored for various therapeutic applications, including their potential as anticancer agents.[3][4] This document provides detailed application notes and experimental protocols for the key analytical techniques employed in the characterization of these compounds.

Key Analytical Techniques

The primary analytical techniques for the structural elucidation and purity assessment of biphenyl-triazole-piperidine compounds include:

-

High-Performance Liquid Chromatography (HPLC): For purity determination and separation of the target compound from impurities.

-

Mass Spectrometry (MS): For molecular weight confirmation and structural fragmentation analysis.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: For the detailed structural elucidation of the molecule.

Quantitative Data Summary

The following table summarizes representative quantitative data obtained from the characterization of a biphenyl-triazole-piperazine compound, a close structural analog to the piperidine series.

| Compound ID | Analytical Technique | Parameter | Observed Value | Reference |

| 8a-w analog | HPLC | Retention Time (t R ) | 7.34 min | [3] |

| ESI-MS | Calculated [M+H] + | 660.32 m/z | [3] | |

| ESI-MS | Found [M+H] + | 661.39 m/z | [3] | |

| 1 H NMR | Triazole Proton (s) | 8.50 ppm | [3] | |

| 1 H NMR | Methylene Protons (s) | 5.41, 5.12, 4.20, 3.59 ppm | [3] | |

| 1 H NMR | Piperazine Protons (m) | 2.93-2.80 ppm | [3] |

Experimental Protocols

High-Performance Liquid Chromatography (HPLC) for Purity Assessment

This protocol outlines a general method for determining the purity of synthesized biphenyl-triazole-piperidine compounds.

Objective: To separate the target compound from starting materials, by-products, and other impurities and to quantify its purity.

Instrumentation: A standard HPLC system equipped with a UV detector.

Methodology:

-

Column: A reversed-phase C18 column (e.g., 4.6 mm x 250 mm, 5 µm particle size) is typically suitable.

-

Mobile Phase: A gradient elution is often employed to ensure good separation of compounds with a range of polarities.

-

Solvent A: 0.1% Trifluoroacetic acid (TFA) in Water.

-

Solvent B: 0.1% Trifluoroacetic acid (TFA) in Acetonitrile.

-

-

Gradient Program (Illustrative):

-

0-5 min: 95% A, 5% B

-

5-25 min: Linear gradient to 5% A, 95% B

-

25-30 min: Hold at 5% A, 95% B

-

30-35 min: Return to initial conditions (95% A, 5% B)

-

35-40 min: Column re-equilibration.

-

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 25 °C.

-

Detection: UV detection at a wavelength where the biphenyl or triazole chromophore has significant absorbance (e.g., 254 nm).

-

Injection Volume: 10 µL.

-

Sample Preparation: Dissolve the compound in a suitable solvent (e.g., acetonitrile or a mixture of mobile phase A and B) to a concentration of approximately 1 mg/mL. Filter the sample through a 0.45 µm syringe filter before injection.

-

Data Analysis: The purity of the compound is determined by integrating the peak area of the main component and expressing it as a percentage of the total peak area. A purity of >95% is often required for subsequent biological testing.[3]

Electrospray Ionization Mass Spectrometry (ESI-MS)

This protocol describes the use of ESI-MS for the confirmation of the molecular weight of the target compound.

Objective: To determine the mass-to-charge ratio (m/z) of the protonated molecule ([M+H]+) to confirm the molecular formula.

Instrumentation: A mass spectrometer equipped with an electrospray ionization source.

Methodology:

-

Ionization Mode: Positive ion mode is typically used to detect the [M+H]+ ion.

-

Sample Infusion: The sample, prepared for HPLC analysis, can be directly infused into the mass spectrometer or analyzed via LC-MS.

-

Mass Analyzer: A quadrupole, time-of-flight (TOF), or ion trap analyzer can be used.

-

Data Acquisition: Scan over a mass range that includes the expected molecular weight of the compound (e.g., 100-1000 m/z).

-

Data Analysis: The resulting mass spectrum should show a prominent peak corresponding to the calculated m/z of the protonated molecule. For example, a compound with the molecular formula C42H40N6O2 has a calculated mass that should correspond to the found [M+H]+ peak.[3]

Nuclear Magnetic Resonance (NMR) Spectroscopy

This protocol provides a general procedure for the structural elucidation of biphenyl-triazole-piperidine compounds using 1H and 13C NMR.

Objective: To confirm the chemical structure by analyzing the chemical shifts, coupling constants, and integration of the different protons and carbons in the molecule.

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).

Methodology:

-

Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6 mL of a deuterated solvent (e.g., Chloroform-d (CDCl3), DMSO-d6). Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

-

1H NMR Acquisition:

-

Acquire a standard one-dimensional 1H NMR spectrum.

-

Typical spectral width: -2 to 12 ppm.

-

Key signals to identify include the distinct singlet for the triazole ring proton (typically in the range of 8.0-8.6 ppm) and the multiplets for the piperidine ring protons.[3]

-

-

13C NMR Acquisition:

-

Acquire a proton-decoupled 13C NMR spectrum.

-

Typical spectral width: 0 to 200 ppm.

-

-

Data Analysis:

-

1H NMR: Correlate the observed chemical shifts, multiplicities (singlet, doublet, triplet, multiplet), and integrations to the expected proton signals of the biphenyl, triazole, and piperidine moieties.

-

13C NMR: Correlate the observed chemical shifts to the different carbon environments in the molecule.

-

Advanced 2D NMR techniques (e.g., COSY, HSQC, HMBC) can be employed for more complex structures to establish connectivity between protons and carbons.

-

Visualizations

Caption: Experimental workflow for the synthesis and characterization of biphenyl-triazole-piperidine compounds.

References

- 1. mdpi.com [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. Synthesis and Evaluation of Biphenyl-1,2,3-Triazol-Benzonitrile Derivatives as PD-1/PD-L1 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Triazoles and Their Derivatives: Chemistry, Synthesis, and Therapeutic Applications - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for In Vivo Studies of (4-(3'-(hydroxymethyl)-[1,1'-biphenyl]-4-yl)-1H-1,2,3-triazol-1-yl)(2-phenylpiperidin-1-yl)methanone

A comprehensive search for published in vivo studies on the specific compound (4-(3'-(hydroxymethyl)-[1,1'-biphenyl]-4-yl)-1H-1,2,3-triazol-1-yl)(2-phenylpiperidin-1-yl)methanone has yielded no publicly available data. Therefore, the following application notes and protocols are presented as a generalized framework for conducting initial in vivo characterization of a novel chemical entity with a similar structure, based on standard preclinical research practices.

This document is intended for researchers, scientists, and drug development professionals. It outlines hypothetical experimental protocols and data presentation formats that would be appropriate for evaluating the in vivo properties of the specified compound, should it become the subject of future research.

Hypothetical Data Presentation

Should in vivo studies be conducted, the quantitative data should be summarized in a clear and structured format to facilitate comparison and interpretation.

Table 1: Hypothetical Pharmacokinetic Parameters in a Rodent Model

| Parameter | Value (Mean ± SD) | Units |

| Intravenous (IV) Administration | ||

| Half-life (t½) | Data Unavailable | hours |

| Volume of Distribution (Vd) | Data Unavailable | L/kg |

| Clearance (CL) | Data Unavailable | mL/min/kg |

| Area Under the Curve (AUC0-∞) | Data Unavailable | ng·h/mL |

| Oral (PO) Administration | ||

| Maximum Concentration (Cmax) | Data Unavailable | ng/mL |

| Time to Cmax (Tmax) | Data Unavailable | hours |

| Bioavailability (F%) | Data Unavailable | % |

Table 2: Hypothetical Acute Toxicity Profile in a Rodent Model

| Route of Administration | LD50 (Median Lethal Dose) | 95% Confidence Interval | Observed Clinical Signs |

| Intravenous (IV) | Data Unavailable | Data Unavailable | Data Unavailable |

| Oral (PO) | Data Unavailable | Data Unavailable | Data Unavailable |

| Intraperitoneal (IP) | Data Unavailable | Data Unavailable | Data Unavailable |

Experimental Protocols

The following are detailed, generalized methodologies for key in vivo experiments that would be essential for the initial characterization of this compound.

Protocol 1: Pharmacokinetic (PK) Study in a Rodent Model (e.g., Sprague-Dawley Rats)

Objective: To determine the basic pharmacokinetic profile of the compound following intravenous and oral administration.

Materials:

-

(4-(3'-(hydroxymethyl)-[1,1'-biphenyl]-4-yl)-1H-1,2,3-triazol-1-yl)(2-phenylpiperidin-1-yl)methanone

-

Vehicle for solubilization (e.g., 10% DMSO, 40% PEG300, 50% Saline)

-

Male Sprague-Dawley rats (8-10 weeks old, 250-300g)

-

Cannulas for jugular vein catheterization

-

Syringes and dosing needles

-

Blood collection tubes (e.g., with K2-EDTA)

-

Centrifuge

-

-80°C Freezer

-

LC-MS/MS system for bioanalysis

Procedure:

-

Animal Acclimation: Acclimate rats for at least 7 days under standard laboratory conditions (12h light/dark cycle, controlled temperature and humidity, ad libitum access to food and water).

-

Catheterization: For the IV group, surgically implant a catheter into the jugular vein for blood sampling one day prior to the study.

-

Dosing:

-

IV Group (n=3-5): Administer a single bolus dose (e.g., 1 mg/kg) of the compound in vehicle via the tail vein.

-

PO Group (n=3-5): Administer a single dose (e.g., 10 mg/kg) of the compound in vehicle via oral gavage.

-

-

Blood Sampling: Collect blood samples (approx. 100-200 µL) from the jugular vein cannula (IV group) or another appropriate site (e.g., saphenous vein) for the PO group at predetermined time points (e.g., pre-dose, 0.083, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose).

-

Plasma Preparation: Immediately centrifuge the blood samples (e.g., 4000 rpm for 10 minutes at 4°C) to separate the plasma.

-

Sample Storage: Store the plasma samples at -80°C until bioanalysis.

-

Bioanalysis: Quantify the concentration of the compound in plasma samples using a validated LC-MS/MS method.

-

Data Analysis: Use pharmacokinetic software (e.g., Phoenix WinNonlin) to calculate the parameters listed in Table 1.

Protocol 2: Acute Toxicity Study in a Rodent Model (e.g., Swiss Albino Mice)

Objective: To determine the median lethal dose (LD50) and observe signs of acute toxicity.

Materials:

-

(4-(3'-(hydroxymethyl)-[1,1'-biphenyl]-4-yl)-1H-1,2,3-triazol-1-yl)(2-phenylpiperidin-1-yl)methanone

-

Vehicle for solubilization

-

Male and female Swiss albino mice (6-8 weeks old, 20-25g)

-

Syringes and dosing needles (for IV, PO, and IP administration)

-

Observation cages

Procedure:

-

Animal Acclimation: Acclimate mice as described in Protocol 1.

-

Dose Range Finding: Conduct a preliminary study with a small number of animals to determine the appropriate dose range.

-

Main Study (Up-and-Down Procedure or Fixed Dose Method):

-

Divide animals into groups for each route of administration to be tested (e.g., IV, PO, IP).

-

Administer a single dose of the compound to one animal at a time.

-

Observe the animal for signs of toxicity and mortality for a predetermined period (e.g., 48 hours, with extended observation for up to 14 days).

-

Based on the outcome (survival or death), adjust the dose for the next animal (increase for survival, decrease for death).

-

-

Clinical Observations: Record all signs of toxicity, including changes in skin and fur, eyes, mucous membranes, respiratory, circulatory, autonomic, and central nervous systems, and somatomotor activity and behavior pattern.

-

Data Analysis: Calculate the LD50 and its confidence interval using appropriate statistical methods (e.g., Probit analysis).

Visualizations

The following diagrams illustrate the logical workflow for the described protocols and a hypothetical signaling pathway that a compound of this nature might modulate, based on common drug discovery targets.

Caption: Workflow for initial in vivo pharmacokinetic and toxicity screening.

Caption: Hypothetical modulation of a G-Protein Coupled Receptor pathway.

Application Notes and Protocols for the Synthesis of Triazole-Containing Biphenyls via Click Chemistry

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and experimental protocols for the synthesis of triazole-containing biphenyls using the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry." This methodology offers a robust and efficient route to novel compounds with potential applications in medicinal chemistry, particularly in the development of enzyme inhibitors.

Introduction